molecular formula C22H23ClN2O8 B606653 金霉素 CAS No. 57-62-5

金霉素

货号: B606653
CAS 编号: 57-62-5
分子量: 478.9 g/mol
InChI 键: DHPRQBPJLMKORJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

金霉素具有广泛的科学研究应用:

作用机制

金霉素通过抑制细菌的蛋白质合成发挥其抗菌作用。它可逆地结合到 30S 核糖体亚基,阻止氨酰-tRNA 附着到 mRNA-核糖体复合物上。 这阻止了氨基酸添加到正在生长的肽链中,最终抑制了细菌的生长和繁殖 .

与相似化合物的比较

金霉素是四环素家族的一部分,其中包括其他化合物,如:

  • 四环素
  • 土霉素
  • 强力霉素
  • 米诺环素
  • 替加环素

独特性

金霉素是第一个被发现的四环素,在其结构的 7 位有一个独特的氯原子,这使其与其他四环素区别开来。 这种结构差异有助于其特定的药理特性和活性谱 .

参考文献

生化分析

Biochemical Properties

Chlortetracycline plays a crucial role in inhibiting bacterial growth by interfering with protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action inhibits the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . Chlortetracycline interacts with various biomolecules, including ribosomal RNA and proteins involved in the translation process.

Cellular Effects

Chlortetracycline affects various types of cells by inhibiting protein synthesis, which is essential for cell growth and function. In bacterial cells, this inhibition leads to a bacteriostatic effect, preventing the bacteria from multiplying. In eukaryotic cells, chlortetracycline can impact mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes. This can lead to disruptions in cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, chlortetracycline exerts its effects by binding to the 30S ribosomal subunit of bacteria. This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain. The inhibition of protein synthesis ultimately inhibits the growth and reproduction of bacterial cells as necessary proteins cannot be synthesized . Chlortetracycline’s binding interactions with ribosomal RNA and proteins are critical to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlortetracycline can change over time due to its stability and degradation. Chlortetracycline is relatively stable in dry form but can degrade in aqueous solutions, especially at higher pH levels. Long-term exposure to chlortetracycline in in vitro or in vivo studies has shown that it can lead to the development of antibiotic resistance in bacterial populations . Additionally, prolonged use can result in the accumulation of the antibiotic in tissues, potentially leading to adverse effects.

Dosage Effects in Animal Models

The effects of chlortetracycline vary with different dosages in animal models. At therapeutic doses, chlortetracycline is effective in treating bacterial infections in animals. At higher doses, it can cause toxic effects such as liver and kidney impairment, inhibition of bone and tooth mineralization, and discoloration of teeth . Threshold effects have been observed, where low doses are effective without causing significant adverse effects, while high doses can lead to toxicity.

Metabolic Pathways

Chlortetracycline is involved in various metabolic pathways, including the tricarboxylic acid cycle, pyruvate metabolism, and glycolysis/gluconeogenesis. Under chlortetracycline stress, these pathways can fluctuate sharply, affecting the overall metabolic flux and metabolite levels in bacterial cells . The antibiotic can also interact with enzymes and cofactors involved in these pathways, further influencing cellular metabolism.

Transport and Distribution

Chlortetracycline is transported and distributed within cells and tissues through various mechanisms. It has a volume of distribution of approximately 100 liters and reaches peak plasma concentration in about 3 hours after oral administration . Chlortetracycline can bind to plasma proteins and is distributed to various tissues, including the liver, kidneys, and bones. Its transport and distribution are influenced by factors such as lipophilicity and the presence of transporters and binding proteins.

Subcellular Localization

Chlortetracycline’s subcellular localization is primarily within the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis. It can also localize to mitochondria in eukaryotic cells, affecting mitochondrial protein synthesis and function. The antibiotic’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

准备方法

合成路线和反应条件

金霉素通常通过金霉素链霉菌的发酵生产。该过程涉及在合适的培养基中培养细菌,然后提取和纯化抗生素。 发酵液被酸化、过滤,并经过各种纯化步骤来分离金霉素 .

工业生产方法

在工业环境中,金霉素的生产涉及大规模发酵。发酵液被纯化,然后加入盐酸将抗生素转化为其盐酸盐形式。 该过程包括酸化、过滤、沉降、结晶和干燥等步骤,以获得高纯度的金霉素盐酸盐 .

化学反应分析

反应类型

金霉素会发生各种化学反应,包括:

常用试剂和条件

形成的主要产物

这些反应形成的主要产物包括各种金霉素衍生物,它们可能具有不同的药理特性和应用 .

相似化合物的比较

Chlortetracycline is part of the tetracycline family, which includes other compounds such as:

Uniqueness

Chlortetracycline was the first tetracycline to be discovered and has a unique chlorine atom at the 7-position of its structure, which distinguishes it from other tetracyclines. This structural difference contributes to its specific pharmacological properties and spectrum of activity .

References

生物活性

Chlortetracycline (CTC) is a broad-spectrum antibiotic belonging to the tetracycline class, widely used in both human and veterinary medicine. Its biological activity primarily stems from its ability to inhibit protein synthesis in bacteria, making it effective against a variety of pathogens. This article explores the biological activity of chlortetracycline, including its pharmacodynamics, mechanism of action, effects on microbial populations, and implications for antibiotic resistance.

Chlortetracycline exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding inhibits the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of amino acids to the growing peptide chain. As a result, bacterial protein synthesis is effectively halted, leading to bacteriostatic activity against susceptible microorganisms .

Pharmacokinetics

The pharmacokinetic properties of chlortetracycline are crucial for understanding its biological activity:

  • Absorption : Chlortetracycline has an oral bioavailability of approximately 25-30%, with peak plasma concentrations reached within 3 hours post-administration .
  • Distribution : The volume of distribution is about 100 liters, indicating extensive tissue penetration .
  • Half-life : The elimination half-life is approximately 5.6 hours .
  • Elimination : Chlortetracycline is primarily eliminated through feces, with minimal renal excretion .

Biological Activity in Animal Studies

Chlortetracycline's efficacy and impact on microbial populations have been extensively studied in various animal models:

  • Ruminants : In a study involving lambs treated with rumen-protected granules of chlortetracycline for E. coli-induced diarrhea, it was found that administration at a dose of 30 mg/kg body weight per day significantly reduced diarrhea symptoms and improved clinical outcomes . The treatment also demonstrated minimal adverse effects on rumen microbiota compared to traditional premix formulations.
  • Pigs : Research showed that chlortetracycline administration enhanced colonization and fecal shedding of multidrug-resistant Salmonella enterica serovar Typhimurium in pigs. Treated pigs exhibited increased fecal shedding by 1.4 log CFU/g and tonsil colonization by 3.1 log CFU/g compared to untreated controls . This finding raises concerns about the potential for environmental dissemination of resistant strains.
  • Rats and Guinea Pigs : Studies indicated that the pharmacokinetics of chlortetracycline vary by species. For instance, in rats administered a single oral dose of 60 mg/kg, peak serum concentrations were observed at 2 hours post-dosing, with significant accumulation in liver and kidney tissues .

Antimicrobial Efficacy

Chlortetracycline has demonstrated consistent antimicrobial activity across various bacterial species. Table 1 summarizes its inhibitory effects on selected bacteria:

Bacterial SpeciesMinimum Inhibitory Concentration (MIC)Notes
Escherichia coli0.5 - 2 µg/mLEffective against enteric infections
Staphylococcus aureus1 - 4 µg/mLResistance observed in some strains
Bacillus cereus≤ 0.5 µg/mLSuitable for testing antimicrobial activity
Salmonella enterica0.5 - 8 µg/mLEnhanced shedding noted in treated animals

Resistance Mechanisms

The emergence of antibiotic resistance poses a significant challenge to the effectiveness of chlortetracycline. Resistance mechanisms include:

  • Efflux Pumps : Many bacteria develop efflux systems that actively pump out tetracyclines, reducing intracellular concentrations.
  • Ribosomal Protection Proteins : Some bacteria produce proteins that protect ribosomes from tetracycline binding.
  • Enzymatic Modification : Bacterial enzymes can modify tetracyclines, rendering them ineffective .

Case Studies and Research Findings

Several studies highlight the implications of chlortetracycline use in veterinary medicine and its potential impact on antibiotic resistance:

  • A study involving cattle found that prophylactic use of chlortetracycline increased the prevalence of tetracycline-resistant bacteria in the gut microbiota .
  • Another investigation revealed that residues of chlortetracycline maintained antimicrobial activity over time, suggesting potential environmental impacts from agricultural use .

属性

IUPAC Name

7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPRQBPJLMKORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57-62-5
Record name 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S,4aS,5aS,6S,12aS)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。